molecular formula C33H32Cl6O6Si B14599675 Tris{[1-chloro-3-(2-chlorophenoxy)propan-2-yl]oxy}(phenyl)silane CAS No. 60642-11-7

Tris{[1-chloro-3-(2-chlorophenoxy)propan-2-yl]oxy}(phenyl)silane

Cat. No.: B14599675
CAS No.: 60642-11-7
M. Wt: 765.4 g/mol
InChI Key: QPTILIGWJLDEDU-UHFFFAOYSA-N
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Description

Tris{[1-chloro-3-(2-chlorophenoxy)propan-2-yl]oxy}(phenyl)silane is a chemical compound known for its unique structure and properties It is characterized by the presence of a phenyl group attached to a silicon atom, which is further bonded to three {[1-chloro-3-(2-chlorophenoxy)propan-2-yl]oxy} groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tris{[1-chloro-3-(2-chlorophenoxy)propan-2-yl]oxy}(phenyl)silane typically involves the reaction of phenyltrichlorosilane with 1-chloro-3-(2-chlorophenoxy)propan-2-ol under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the substitution of chlorine atoms with the {[1-chloro-3-(2-chlorophenoxy)propan-2-yl]oxy} groups.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for optimizing the synthesis.

Chemical Reactions Analysis

Types of Reactions

Tris{[1-chloro-3-(2-chlorophenoxy)propan-2-yl]oxy}(phenyl)silane can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the {[1-chloro-3-(2-chlorophenoxy)propan-2-yl]oxy} groups can be substituted with other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding silanols or siloxanes.

    Reduction Reactions: Reduction can lead to the formation of silanes with different substituents.

Common Reagents and Conditions

    Substitution: Reagents such as sodium alkoxides or amines can be used under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products

The major products formed from these reactions include various substituted silanes, silanols, and siloxanes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Tris{[1-chloro-3-(2-chlorophenoxy)propan-2-yl]oxy}(phenyl)silane has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organosilicon compounds.

    Biology: The compound can be employed in the modification of biomolecules for enhanced stability and functionality.

    Industry: It is used in the production of advanced materials, such as coatings and adhesives, due to its unique chemical properties.

Mechanism of Action

The mechanism by which Tris{[1-chloro-3-(2-chlorophenoxy)propan-2-yl]oxy}(phenyl)silane exerts its effects involves the interaction of its silicon atom with various molecular targets. The {[1-chloro-3-(2-chlorophenoxy)propan-2-yl]oxy} groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and stability. The phenyl group provides additional stability and can engage in π-π interactions with aromatic systems.

Comparison with Similar Compounds

Similar Compounds

    Tris(trimethylsilyl)silane: Known for its use as a radical reducing agent.

    Phenyltrichlorosilane: A precursor in the synthesis of various organosilicon compounds.

    Diphenylsilane: Used in hydrosilylation reactions.

Uniqueness

Tris{[1-chloro-3-(2-chlorophenoxy)propan-2-yl]oxy}(phenyl)silane is unique due to the presence of multiple {[1-chloro-3-(2-chlorophenoxy)propan-2-yl]oxy} groups, which impart distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific interactions and stability.

Properties

CAS No.

60642-11-7

Molecular Formula

C33H32Cl6O6Si

Molecular Weight

765.4 g/mol

IUPAC Name

tris[[1-chloro-3-(2-chlorophenoxy)propan-2-yl]oxy]-phenylsilane

InChI

InChI=1S/C33H32Cl6O6Si/c34-18-24(21-40-31-15-7-4-12-28(31)37)43-46(27-10-2-1-3-11-27,44-25(19-35)22-41-32-16-8-5-13-29(32)38)45-26(20-36)23-42-33-17-9-6-14-30(33)39/h1-17,24-26H,18-23H2

InChI Key

QPTILIGWJLDEDU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Si](OC(COC2=CC=CC=C2Cl)CCl)(OC(COC3=CC=CC=C3Cl)CCl)OC(COC4=CC=CC=C4Cl)CCl

Origin of Product

United States

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